molecular formula C9H10INS B1594270 2,3-Dimethylbenzothiazolium iodide CAS No. 2785-06-0

2,3-Dimethylbenzothiazolium iodide

Cat. No.: B1594270
CAS No.: 2785-06-0
M. Wt: 291.15 g/mol
InChI Key: VZRIFNLQJXPRJI-UHFFFAOYSA-M
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Description

2,3-Dimethylbenzothiazolium iodide is a chemical compound with the molecular formula C9H10INS. It is a quaternary ammonium salt derived from benzothiazole, characterized by the presence of two methyl groups at the 2 and 3 positions of the benzothiazole ring and an iodide counterion . This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylbenzothiazolium iodide can be synthesized through the reaction of 2,3-dimethylbenzothiazole with methyl iodide. The reaction typically involves heating the reactants in an appropriate solvent, such as methanol, under reflux conditions for several hours . The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbenzothiazolium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield a corresponding benzothiazolium derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylbenzothiazolium iodide is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other benzothiazolium salts and contributes to its specific applications in research and industry .

Properties

IUPAC Name

2,3-dimethyl-1,3-benzothiazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10NS.HI/c1-7-10(2)8-5-3-4-6-9(8)11-7;/h3-6H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRIFNLQJXPRJI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2S1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950521
Record name 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2785-06-0
Record name NSC10497
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

14.9 g (12.7 ml, 0.10 mol) 2-methyl-benzothiazole and 28.4 g (12.5 ml, 0.20 mol) iodomethane were boiled for 7 h in 20 ml ethanol. The residue was filtrated and washed with ethanol.
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dimethylbenzothiazolium iodide
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2,3-Dimethylbenzothiazolium iodide
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2,3-Dimethylbenzothiazolium iodide
Reactant of Route 6
2,3-Dimethylbenzothiazolium iodide

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